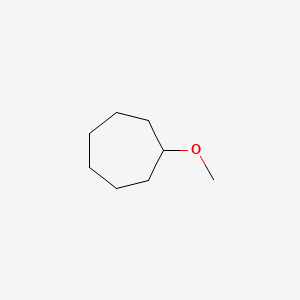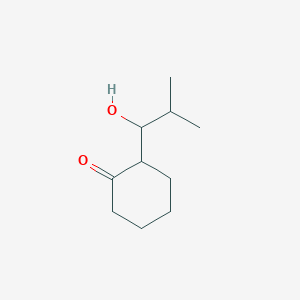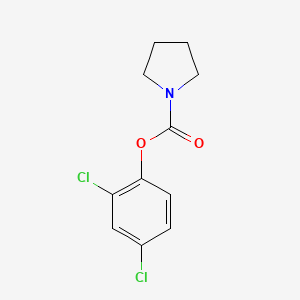
1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester is a chemical compound that features a pyrrolidine ring attached to a carboxylic acid esterified with a 2,4-dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester typically involves the esterification of 1-Pyrrolidinecarboxylic acid with 2,4-dichlorophenol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature conditions to ensure high yield and purity. Common reagents include thionyl chloride or dicyclohexylcarbodiimide (DCC) for activation of the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and efficiency in large-scale production.
化学反应分析
Types of Reactions: 1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents.
Major Products: The major products formed from these reactions include substituted pyrrolidine derivatives, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used.
科学研究应用
1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of enzyme activity or receptor binding, which can alter cellular processes and biochemical pathways.
相似化合物的比较
- 1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester
- 2,4-Dichlorophenoxyacetic acid
- 2,4-Dichlorophenylacetic acid
Comparison: this compound is unique due to its pyrrolidine ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
属性
CAS 编号 |
40575-34-6 |
|---|---|
分子式 |
C11H11Cl2NO2 |
分子量 |
260.11 g/mol |
IUPAC 名称 |
(2,4-dichlorophenyl) pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H11Cl2NO2/c12-8-3-4-10(9(13)7-8)16-11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |
InChI 键 |
WKMRIBJBDSRIMJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)OC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![s-{2-[(2-Cyclohexylbutyl)(ethyl)amino]ethyl} hydrogen sulfurothioate](/img/structure/B14667682.png)

![2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14667690.png)

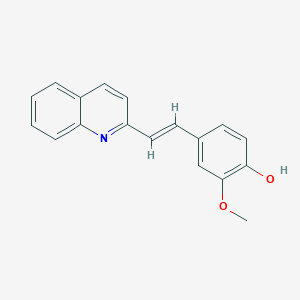
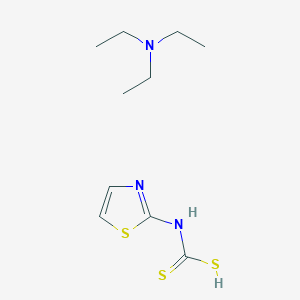

![1H-1,2,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-](/img/structure/B14667716.png)
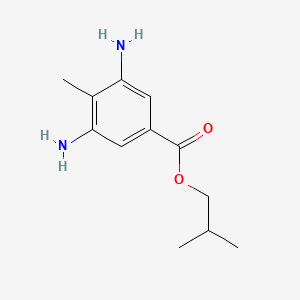
![4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol](/img/structure/B14667726.png)
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide](/img/structure/B14667740.png)
